molecular formula C9H9NO3 B14848169 1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone

1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone

Cat. No.: B14848169
M. Wt: 179.17 g/mol
InChI Key: NMHWPJJEIYQDSB-UHFFFAOYSA-N
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Description

1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes both acetyl and hydroxyl functional groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone typically involves the acetylation of 3-hydroxypyridine derivatives. One common method is the reaction of 3-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Acetyl-3-hydroxypyridin-4-YL)ethanone is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-(2-acetyl-3-hydroxypyridin-4-yl)ethanone

InChI

InChI=1S/C9H9NO3/c1-5(11)7-3-4-10-8(6(2)12)9(7)13/h3-4,13H,1-2H3

InChI Key

NMHWPJJEIYQDSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)C(=O)C)O

Origin of Product

United States

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